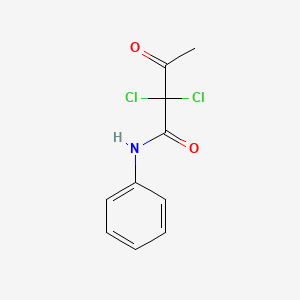
1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE is a compound with a pyrrole ring structure, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE typically involves the reaction of pyrrole derivatives with morpholine and other reagents under specific conditions. One common synthetic route includes the condensation of pyrrole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including infections and cancers.
Mechanism of Action
The mechanism of action of 1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-METHYL-5-(MORPHOLINE-4-CARBONYL)PYRROL-3-AMINE can be compared with other pyrrole derivatives such as:
1-Methyl-2-pyrrolecarboxamide: Similar in structure but with different functional groups, leading to varied biological activities.
5-Morpholine-4-carbonyl-2-pyrrolecarboxylic acid: Another pyrrole derivative with distinct chemical properties and applications.
1-Methyl-3-pyrrolecarboxylic acid: Differing in the position of functional groups, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
887588-78-5 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4-amino-1-methylpyrrol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H15N3O2/c1-12-7-8(11)6-9(12)10(14)13-2-4-15-5-3-13/h6-7H,2-5,11H2,1H3 |
InChI Key |
SNFYOCVKUWVMKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCOCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)



![Propanedinitrile, 2-[1-[2-[[[5-(1-piperidinylmethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene]-](/img/structure/B8768588.png)

![2-(Hydroxymethyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B8768608.png)




![3,3-Dimethylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazine](/img/structure/B8768640.png)
